molecular formula C7H13NO B1329634 Hexahydro-1H-azepine-1-carbaldehyde CAS No. 25114-81-2

Hexahydro-1H-azepine-1-carbaldehyde

Cat. No. B1329634
CAS RN: 25114-81-2
M. Wt: 127.18 g/mol
InChI Key: AIPVTTKYSPOWFO-UHFFFAOYSA-N
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Patent
US05138050

Procedure details

Ethyl formate (22.2 G, 0.3M) was added dropwise under nitrogen to hexahydro-1H-azepine (19.8 G, 0.2M) in such a way that a gentle reflux is maintained during the addition. The reaction mixture was then allowed to stir overnight. The volatile materials were evaporated at room temperature and ~20 mm. The residue was distilled in vacuo to give 1-(Formyl)-Hexahydro-1H-Azepine (bp. 56°-8°/3-4 mm; 84%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](OCC)=[O:2].[NH:6]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1>>[CH:1]([N:6]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCCC1

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
is maintained during the addition
CUSTOM
Type
CUSTOM
Details
The volatile materials were evaporated at room temperature
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)N1CCCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.